

# comparing India's National Organ Transplant Program with international models

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A Comparative Guide to National Organ Transplant Programs: India, Spain, and the United States

This guide provides a comparative analysis of India's National Organ Transplant Program (**NOTP**) against two prominent international models: Spain's Organización Nacional de Trasplantes (ONT) and the United States' Organ Procurement and Transplantation Network (OPTN). The comparison focuses on legal frameworks, organizational structures, and key performance metrics relevant to researchers, scientists, and drug development professionals.

## Overview of National Organ Transplant Frameworks

### India: National Organ Transplant Program (NOTP)

India's organ transplantation activities are regulated by the Transplantation of Human Organs and Tissues Act (THOTA), first passed in 1994 and subsequently amended.[1][2][3][4] This legislation legalized the concept of 'brain-stem death' to facilitate deceased organ donation and established a framework to prevent commercial dealings in human organs.[3] The National Organ and Tissue Transplant Organisation (NOTTO) is the apex body responsible for overseeing the procurement, allocation, and distribution of organs across the country.[4][5]

Despite being the third-highest country in the world for the total number of transplants performed, India's program is heavily reliant on living donors.[6][7][8] The deceased organ donation rate remains critically low, at less than 1 donor per million population, which is significantly lower than in many Western countries.[7][9] This disparity contributes to a vast gap

between organ demand and supply, resulting in a long waiting list and a significant number of deaths among patients awaiting transplantation.[7][9][10][11] Recent policy changes in 2023, such as the removal of the upper age limit for registration and the state domicile requirement for deceased donor transplants, aim to address these challenges.[9]

## Spain: The Spanish Model (Organización Nacional de Trasplantes - ONT)

Spain is globally recognized for its highly successful organ donation and transplantation system, consistently achieving the highest deceased donor rates in the world.[12][13][14][15] The Spanish model, established in 1989, is built on a three-tiered governing structure (national, regional, and hospital-level) managed by the ONT, a technical agency within the Ministry of Health.[16][17][18]

A key feature is the proactive role of in-hospital transplant coordinators, who are primarily intensive care physicians.[16][19] These coordinators are responsible for identifying potential donors in intensive care units (ICUs) and managing the entire donation process.[15] While Spain operates under a "presumed consent" or opt-out legal framework since 1979, the success of the model is largely attributed to its organizational structure and the systematic approach of always consulting the family of the deceased.[15][16][19] This professionalized approach ensures that donation is considered a routine part of end-of-life care.

## United States: Organ Procurement and Transplantation Network (OPTN)

The U.S. organ transplant system is a public-private partnership established by the National Organ Transplant Act of 1984 (NOTA).[20] The Organ Procurement and Transplantation Network (OPTN) is a national computerized system that manages the organ matching process for the entire country.[20][21][22] The United Network for Organ Sharing (UNOS) has held the federal contract to operate the OPTN since its inception.[20]

The system is geographically divided into donor service areas, each managed by a non-profit Organ Procurement Organization (OPO).[20] OPOs are responsible for the identification of potential donors, evaluation, and surgical procurement of organs.[20] The U.S. performs a very high number of transplants annually and achieved its one-millionth transplant in 2022.[23] However, the country also faces a significant challenge with a waiting list of over 100,000

people.<sup>[24][25][26][27]</sup> The system operates on an explicit "opt-in" basis, where individuals must formally register to become organ donors.

## Quantitative Data Comparison

The following table summarizes key performance indicators for the organ transplant programs in India, Spain, and the United States. The data reflects the most recent available statistics.

Metric	India	Spain	United States
Deceased Donor Rate (per million population)	< 1.0 <sup>[7][9]</sup>	52.6 (2024) <sup>[12][13][14]</sup>	~36 (2024) <sup>[9]</sup>
Total Transplants (2024)	~18,900 <sup>[7][8]</sup>	6,464 <sup>[12][13][14]</sup>	>48,000 <sup>[25][27]</sup>
Transplants (per million population)	~13.5	132.8 <sup>[12]</sup>	~144
Living vs. Deceased Donors (2024)	~15,000+ Living, 1,128 Deceased <sup>[7][9]</sup>	404 Living, 2,562 Deceased <sup>[12]</sup>	Data varies, significant living donation program
Patients on Waiting List	82,285 (Dec 2025) <sup>[9][10]</sup>	5,096 (Dec 2024) <sup>[12]</sup>	>103,000 <sup>[25][26]</sup>
Primary Legal Framework	Opt-In (THOTA) <sup>[1][2][3]</sup>	Opt-Out (Presumed Consent) <sup>[15][16]</sup>	Opt-In (NOTA) <sup>[20]</sup>

## Experimental Protocol: HLA Typing by PCR-SSP

Human Leukocyte Antigen (HLA) typing is a critical procedure for assessing donor-recipient compatibility to minimize the risk of graft rejection. The Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP) method is a widely used technique for HLA genotyping.

Principle: The PCR-SSP method utilizes the specificity of primer extension by Taq polymerase. It employs multiple pairs of allele-specific or group-specific primers in parallel PCR reactions. Each primer pair is designed to amplify a specific HLA allele or group of alleles. The presence

or absence of a PCR product (amplicon) in a given reaction, visualized by gel electrophoresis, indicates the presence or absence of the corresponding HLA allele in the DNA sample.

#### Materials:

- Genomic DNA extracted from whole blood or lymphocytes.
- PCR buffer (with  $\text{MgCl}_2$ ).
- Deoxynucleotide triphosphates (dNTPs).
- Taq DNA polymerase.
- A panel of sequence-specific primer pairs for the HLA loci of interest (e.g., HLA-A, -B, -DR).
- Internal control primers (e.g., for the human growth hormone gene) to validate negative results.
- Nuclease-free water.
- Agarose, Tris-acetate-EDTA (TAE) buffer, and a DNA stain (e.g., ethidium bromide or SYBR Safe).
- Thermal cycler.
- Gel electrophoresis system and UV transilluminator.

#### Methodology:

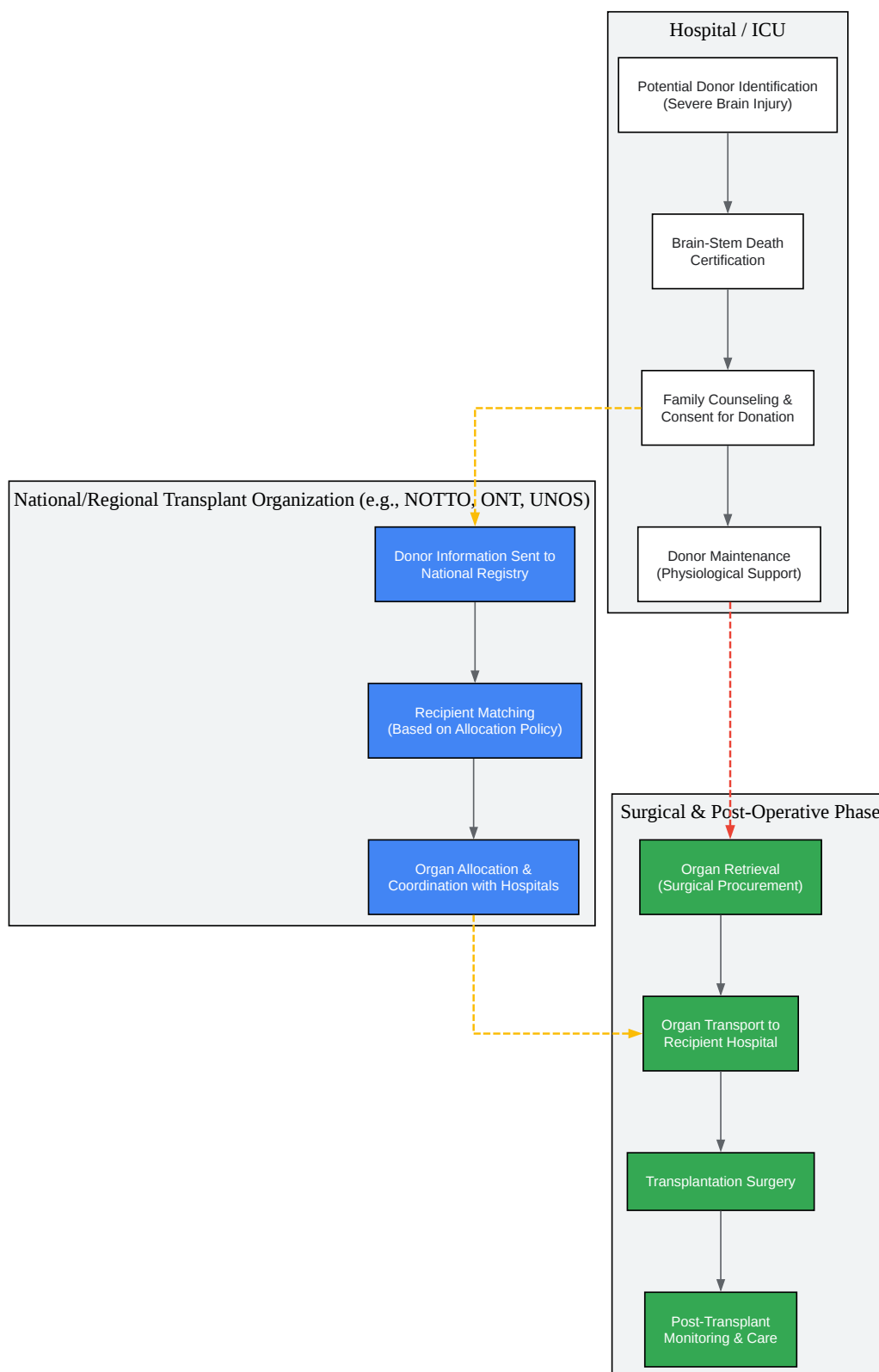
- **DNA Extraction:** Isolate high-quality genomic DNA from the patient's and potential donor's blood samples using a standard extraction kit. Quantify the DNA and adjust the concentration to 20-50 ng/ $\mu\text{L}$ .
- **PCR Master Mix Preparation:** Prepare a PCR master mix containing PCR buffer, dNTPs, Taq polymerase, and nuclease-free water.
- **Reaction Setup:** Aliquot the master mix into a 96-well PCR plate. Add a different sequence-specific primer pair to each well. Finally, add the template genomic DNA to each well. Include

a positive control (DNA of known HLA type) and a negative control (no DNA) for each run.

- PCR Amplification: Place the PCR plate in a thermal cycler and run a standard amplification program:
  - Initial Denaturation: 95°C for 5 minutes.
  - Cycling (30-35 cycles):
    - Denaturation: 95°C for 30 seconds.
    - Annealing: 60-65°C for 30 seconds (temperature depends on primer design).
    - Extension: 72°C for 45 seconds.
  - Final Extension: 72°C for 7 minutes.
- Gel Electrophoresis: Prepare a 2% agarose gel in TAE buffer containing a DNA stain. Load the PCR products from each well into the gel. Run the electrophoresis at 100-120V until the dye front has migrated sufficiently.
- Visualization and Interpretation: Visualize the gel under UV light. The presence of a band of the expected size in a specific lane indicates a positive amplification for that allele. The internal control band should be present in all wells where amplification was successful. The pattern of positive and negative reactions is compared to a reference chart to determine the HLA type of the individual.

## Visualizations: Workflows and Signaling Pathways

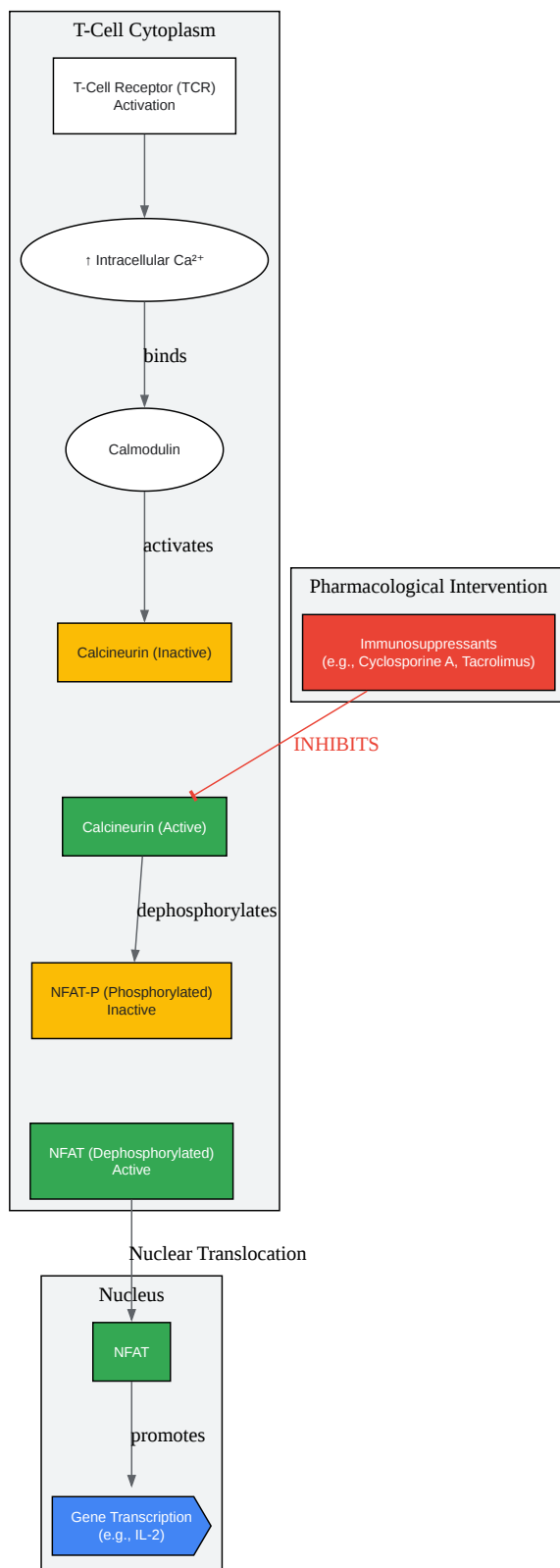
### Deceased Organ Donation Workflow



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Caption: Logical workflow for the deceased organ donation and transplantation process.

## Calcineurin-NFAT Signaling in T-Cell Activation



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Caption: Calcineurin-NFAT signaling pathway, a key target for immunosuppressants.

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